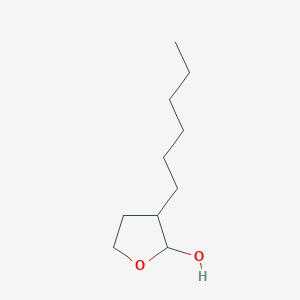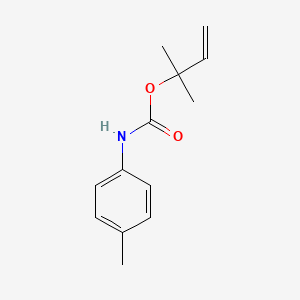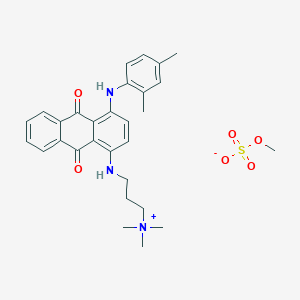
(3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate is a complex organic molecule It features a combination of aromatic and aliphatic structures, including a dimethylphenyl group, an anthracene derivative, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Amination: The 9,10-anthraquinone is then reacted with 2,4-dimethylaniline under specific conditions to form the intermediate product.
Quaternization: The intermediate is further reacted with trimethylamine to introduce the quaternary ammonium group.
Sulphation: Finally, the compound is treated with methyl sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as DNA or proteins. The aromatic rings can intercalate into DNA, disrupting its structure and function. Additionally, the compound may generate reactive oxygen species (ROS) that can induce cellular damage.
相似化合物的比较
Similar Compounds
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium chloride
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium bromide
Uniqueness
The uniqueness of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl sulphate group may enhance its solubility and reactivity compared to its chloride or bromide counterparts.
属性
CAS 编号 |
60352-98-9 |
|---|---|
分子式 |
C28H32N3O2.CH3O4S C29H35N3O6S |
分子量 |
553.7 g/mol |
IUPAC 名称 |
3-[[4-(2,4-dimethylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C28H31N3O2.CH4O4S/c1-18-11-12-22(19(2)17-18)30-24-14-13-23(29-15-8-16-31(3,4)5)25-26(24)28(33)21-10-7-6-9-20(21)27(25)32;1-5-6(2,3)4/h6-7,9-14,17H,8,15-16H2,1-5H3,(H-,29,30,32,33);1H3,(H,2,3,4) |
InChI 键 |
UXCYGNZBYVCSMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
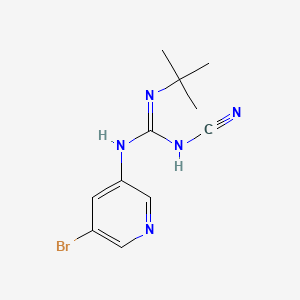
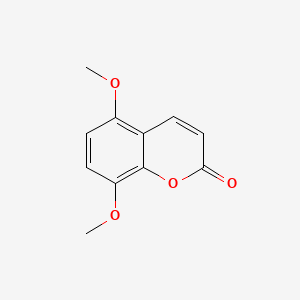
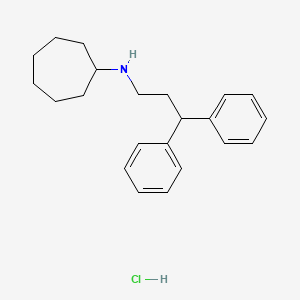
![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
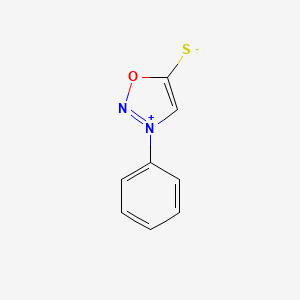
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
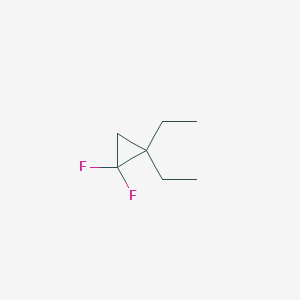
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
